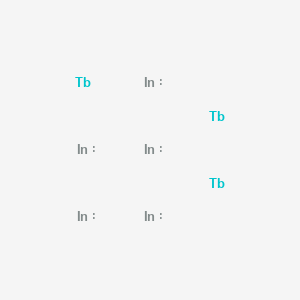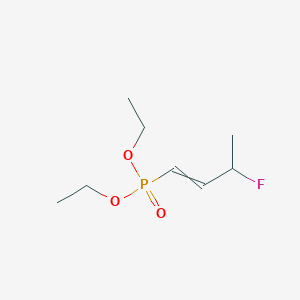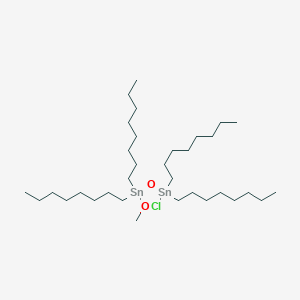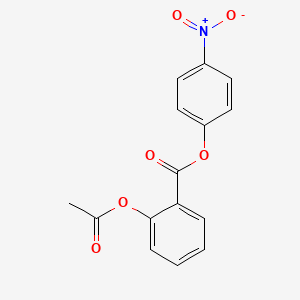
7-Propyl-1,2,3,5,8,8a-hexahydroindolizine-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Propyl-1,2,3,5,8,8a-hexahydroindolizine-6-carbaldehyde is an organic compound with a complex structure that includes multiple rings and functional groups It is characterized by its unique arrangement of atoms, which includes a propyl group, a hexahydroindolizine core, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Propyl-1,2,3,5,8,8a-hexahydroindolizine-6-carbaldehyde typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a cyclization reaction to form the hexahydroindolizine core, followed by the introduction of the propyl group and the aldehyde functional group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Propyl-1,2,3,5,8,8a-hexahydroindolizine-6-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The propyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various reagents, such as halogens or nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 7-Propyl-1,2,3,5,8,8a-hexahydroindolizine-6-carboxylic acid.
Reduction: Formation of 7-Propyl-1,2,3,5,8,8a-hexahydroindolizine-6-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-Propyl-1,2,3,5,8,8a-hexahydroindolizine-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Propyl-1,2,3,5,8,8a-hexahydroindolizine-6-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hexahydroindolizine core may also interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 7-Propyl-1,2,3,5,8,8a-hexahydroindolizine-6-carboxylic acid
- 7-Propyl-1,2,3,5,8,8a-hexahydroindolizine-6-methanol
- 7-Propyl-1,2,3,5,8,8a-hexahydroindolizine-6-amine
Uniqueness
7-Propyl-1,2,3,5,8,8a-hexahydroindolizine-6-carbaldehyde is unique due to its specific combination of functional groups and ring structures. This uniqueness imparts distinct reactivity and potential applications compared to its similar compounds. The presence of the aldehyde group, in particular, allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
74045-76-4 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
7-propyl-1,2,3,5,8,8a-hexahydroindolizine-6-carbaldehyde |
InChI |
InChI=1S/C12H19NO/c1-2-4-10-7-12-5-3-6-13(12)8-11(10)9-14/h9,12H,2-8H2,1H3 |
InChI Key |
MITJFVYBDKFBHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(CN2CCCC2C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14444340.png)

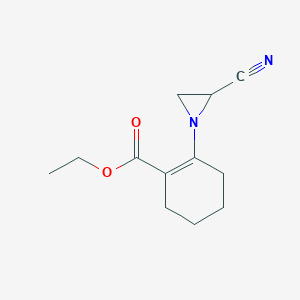
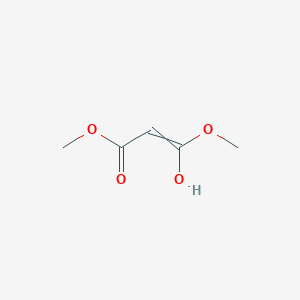
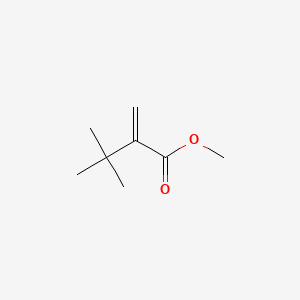
![N-[Hydroxy(phenyl)carbamothioyl]benzamide](/img/structure/B14444358.png)
![Dodecanoic acid, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14444362.png)
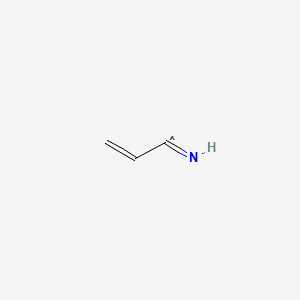
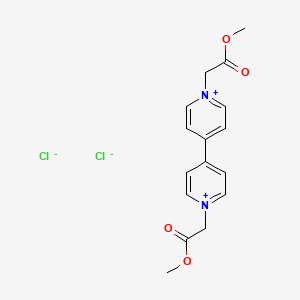
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(methylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14444388.png)
